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Compound of Interest

Compound Name: 2-(2-oxocyclopentyl)acetic Acid

Cat. No.: B075209 Get Quote

An In-depth Technical Guide to 2-(2-Oxocyclopentyl)acetic Acid: Synthesis, Properties, and

Pharmaceutical Applications

Abstract
This technical guide provides a comprehensive overview of 2-(2-oxocyclopentyl)acetic acid,

a key chemical intermediate with significant applications in the pharmaceutical industry. We will

delve into its chemical identity, physicochemical properties, and detailed synthesis

methodologies. The narrative emphasizes the rationale behind synthetic choices, focusing on

efficiency and scalability. A critical application of this compound as a precursor in the synthesis

of active pharmaceutical ingredients (APIs) will be explored. This document is intended for

researchers, chemists, and professionals in drug development who require a deep technical

understanding of this versatile building block.

Nomenclature and Chemical Identity
2-(2-Oxocyclopentyl)acetic acid is a bifunctional organic molecule containing both a ketone

and a carboxylic acid group. This structure makes it a valuable synthon for introducing a

cyclopentanone moiety with a reactive side chain. Its formal identification and key identifiers

are summarized below.
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Identifier Value Reference

IUPAC Name 2-(2-oxocyclopentyl)acetic acid [1]

CAS Number 1460-38-4 [1][2][3][4][5]

Molecular Formula C₇H₁₀O₃ [1][2][4]

Molecular Weight 142.15 g/mol [1][2][5]

Canonical SMILES C1CC(C(=O)C1)CC(=O)O [1][2]

InChIKey
OLLLIBGOZUPLOK-

UHFFFAOYSA-N
[1][5]

Synonyms

2-Oxocyclopentaneacetic acid,

Cyclopentaneacetic acid, 2-

oxo-, 2-

carboxymethylcyclopentan-1-

one

[1][2][3][5]

Physicochemical Properties
The physical and chemical properties of a compound are critical for its handling, reaction

optimization, and purification. 2-(2-Oxocyclopentyl)acetic acid is a solid at room temperature

with characteristics typical of a small-molecule carboxylic acid.
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Property Value Reference

Melting Point 47-51 °C [2][5]

Boiling Point
316.5 °C at 760 mmHg; 170-

180 °C at 5 Torr
[2][5]

Density 1.21 g/cm³ (Predicted) [2][5]

pKa 4.36 ± 0.10 (Predicted) [2][5]

Flash Point 159.5 °C [2]

XLogP3 -0.1 [1][2]

Hydrogen Bond Donor Count 1 [1][2]

Hydrogen Bond Acceptor

Count
3 [1][2]

Rotatable Bond Count 2 [1][2]

Synthesis Methodologies
The efficient synthesis of 2-(2-oxocyclopentyl)acetic acid is crucial for its application as a

pharmaceutical intermediate. Several routes have been developed, but modern approaches

prioritize efficiency, cost-effectiveness, and environmental considerations. A highly effective

method is the "one-pot" synthesis starting from diethyl adipate.[6] This strategy is

advantageous as it minimizes intermediate isolation steps, thereby reducing solvent waste,

shortening production cycles, and often increasing overall yield.[6]

One-Pot Synthesis from Diethyl Adipate
This process leverages an intramolecular Dieckmann condensation, followed by alkylation and

subsequent hydrolysis/decarboxylation to yield the target acid.

Causality Behind Experimental Choices:

Dieckmann Condensation: Using sodium metal in a high-boiling solvent like toluene allows

for the formation of a sodium alkoxide in situ, which acts as the base to deprotonate the α-

carbon of diethyl adipate, initiating the intramolecular cyclization to form a β-keto ester.
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One-Pot Approach: Proceeding directly to the alkylation step after condensation without

isolating the cyclic β-keto ester intermediate is a key efficiency. This avoids a lengthy workup

and purification, saving time and materials.

Hydrolysis and Decarboxylation: The final step uses acid to hydrolyze both ester groups. The

resulting β-keto acid is unstable and readily undergoes decarboxylation upon heating to yield

the final product.

Experimental Protocol: One-Pot Synthesis
The following protocol is adapted from established industrial methods.[6]

Cyclization & Alkylation:

To a reactor containing toluene, add sodium metal (1.0 eq.). Heat the mixture to reflux with

vigorous stirring to form a fine sodium sand.

Cool to 85 °C and add a solution of diethyl adipate (1.0 eq.) in toluene. Stir for 6 hours to

complete the Dieckmann condensation.

Cool the reaction mixture again to 85 °C and add ethyl chloroacetate (1.0 eq.) dropwise,

maintaining the temperature below 100 °C.

Stir at 85 °C for an additional 3 hours to ensure complete alkylation.

Hydrolysis & Decarboxylation:

After cooling, wash the reaction mixture with water.

Concentrate the organic layer under reduced pressure.

Add an aqueous acid solution (e.g., HCl or H₂SO₄) to the crude residue and heat to reflux

for 4-8 hours to effect hydrolysis and decarboxylation.

Workup and Purification:

Cool the mixture and extract the product with a suitable organic solvent (e.g., ethyl

acetate).
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Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate

in vacuo to yield crude 2-(2-oxocyclopentyl)acetic acid.

The crude acid can be used directly in the next step (e.g., esterification) or purified by

distillation or crystallization.

Synthesis Workflow Diagram
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Caption: One-pot synthesis of 2-(2-oxocyclopentyl)acetic acid and its ester.
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Applications in Drug Development
The primary value of 2-(2-oxocyclopentyl)acetic acid in the pharmaceutical sector is as a

precursor to its ethyl ester, ethyl 2-oxocyclopentylacetate. This ester is a documented key

intermediate in the synthesis of Laropiprant, a selective antagonist of the prostaglandin D₂

receptor 1 (DP1).[6]

Mechanism of Action Context: Laropiprant was developed to mitigate the flushing (vasodilation)

side effect associated with niacin (nicotinic acid) therapy for dyslipidemia. Niacin stimulates the

production of prostaglandin D₂ (PGD₂), which then binds to DP1 receptors on blood vessel

smooth muscle cells, causing relaxation and the characteristic flushing. By blocking this

receptor, Laropiprant prevents the PGD₂-mediated vasodilation without interfering with the

beneficial lipid-modifying effects of niacin.

Logical Relationship Diagram: From Intermediate to
Biological Target
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Caption: Role of the title compound in the synthesis and action of Laropiprant.

Spectroscopic Characterization
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Confirmation of the structure of 2-(2-oxocyclopentyl)acetic acid relies on standard

spectroscopic methods. While raw spectra should be consulted for definitive analysis, the

expected features are as follows:

Infrared (IR) Spectroscopy: The IR spectrum is a powerful tool for identifying the key

functional groups. Two characteristic carbonyl (C=O) stretching bands are expected: one for

the cyclopentanone ketone (typically ~1740 cm⁻¹) and another for the carboxylic acid

(typically ~1710 cm⁻¹). A very broad O-H stretching band from the carboxylic acid dimer is

also expected from ~3300 to 2500 cm⁻¹. Public databases confirm the availability of

experimental IR and Raman spectra for this compound.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The spectrum would show complex multiplets for the aliphatic protons on the

cyclopentyl ring and the methylene group of the acetic acid side chain. A downfield, broad

singlet corresponding to the acidic proton of the carboxylic acid would also be present,

which is exchangeable with D₂O.

¹³C NMR: Two signals in the carbonyl region would be diagnostic: one for the ketone

carbon (~215-220 ppm) and one for the carboxylic acid carbon (~175-180 ppm). Several

signals in the aliphatic region (~20-50 ppm) would correspond to the remaining carbon

atoms.

Safety and Handling
As with any laboratory chemical, proper safety precautions are essential.

Hazard Classification: 2-(2-Oxocyclopentyl)acetic acid is classified as an irritant.[5]

GHS Hazard Statements:

H315: Causes skin irritation.[5]

H319: Causes serious eye irritation.[5]

H335: May cause respiratory irritation.[5]

Precautionary Statements:
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P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[5]

P280: Wear protective gloves/protective clothing/eye protection/face protection.[5]

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove

contact lenses, if present and easy to do. Continue rinsing.[5]

Handling Recommendations: Handle in a well-ventilated fume hood. Use standard personal

protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant

gloves. Avoid inhalation of dust and direct contact with skin and eyes.

Conclusion
2-(2-Oxocyclopentyl)acetic acid is more than a simple bifunctional molecule; it is a

strategically important building block for the pharmaceutical industry. Its efficient, scalable

synthesis via modern one-pot methods makes it an economically viable starting material. Its

role as a direct precursor to an intermediate for the DP1 antagonist Laropiprant highlights its

relevance in drug development. A thorough understanding of its properties, synthesis, and

reactivity is essential for chemists and scientists working to create novel therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. ["2-(2-oxocyclopentyl)acetic acid" IUPAC name and
synonyms]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b075209#2-2-oxocyclopentyl-acetic-acid-iupac-name-
and-synonyms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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